An In-depth Technical Guide on the Basic Properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
An In-depth Technical Guide on the Basic Properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, a pyrrolidine derivative with significant potential as a versatile building block in medicinal chemistry and pharmaceutical research.[1] This document details its physicochemical characteristics, experimental protocols for property determination, and potential biological relevance, presented in a format tailored for scientific and research applications.
Physicochemical Properties
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is an organic compound featuring a central pyrrolidine ring, a tertiary amine functionalized with a benzyl group, and two diethyl ester groups.[1] These structural features dictate its chemical behavior, including its basicity, solubility, and reactivity.
1.1. General and Physical Data
A summary of the key quantitative data for Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₄ | [1][2][3] |
| Molecular Weight | 305.37 g/mol | [1][3] |
| CAS Number | 52321-06-9, 93478-48-9 (HCl salt) | [2][3][4] |
| Melting Point | 123-125 °C | |
| Boiling Point | 145-148 °C (at 0.3 Torr) | |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | |
| XlogP (Predicted) | 2.9 | [5] |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [3] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |
1.2. Basicity and pKa
The basicity of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is primarily attributed to the lone pair of electrons on the nitrogen atom within the pyrrolidine ring. As a tertiary amine, it can be protonated by acids to form a water-soluble salt, a common strategy used in drug formulation.[7] The presence of electron-withdrawing diethyl ester groups on the pyrrolidine ring is expected to decrease the basicity of the nitrogen atom compared to a simple N-benzylpyrrolidine.
1.3. Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like."[13] Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate possesses both polar (ester groups, tertiary amine) and non-polar (benzyl group, hydrocarbon backbone) features.
-
Water: Expected to have low solubility in water due to its relatively large non-polar surface area.[7]
-
Aqueous Acid: Solubility is expected to increase significantly in dilute acidic solutions (e.g., 5% HCl). The basic nitrogen atom will be protonated, forming a more polar and water-soluble ammonium salt.[7][14][15]
-
Organic Solvents: Expected to be soluble in a range of organic solvents such as ethanol, diethyl ether, chloroform, and dimethyl sulfoxide (DMSO), due to its significant non-polar character.[13][14]
The following diagram illustrates a typical workflow for determining the solubility class of an organic compound like Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.
Caption: Solubility determination workflow for an organic compound.
1.4. Stability and Reactivity
-
Stability: The compound should be stored in dry, cool conditions (2-8°C) to ensure stability.[6]
-
Hydrolysis: The diethyl ester groups are susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding dicarboxylic acid.[1] This reaction is a common transformation in synthetic pathways.
-
Reduction: The carbonyl groups of the esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.[1]
Experimental Protocols
Detailed methodologies for determining key basic properties are provided below. These are generalized protocols and may require optimization for this specific compound.
2.1. Protocol for pKa Determination via Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.[8]
Materials:
-
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Solvent (e.g., water-ethanol mixture to ensure solubility)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
Procedure:
-
Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of a water-ethanol co-solvent mixture (e.g., 50:50 v/v).
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the amine has been neutralized. The pH at this point is equal to the pKa. Alternatively, the equivalence point can be found from the first derivative of the titration curve (ΔpH/ΔV vs. V).
2.2. Protocol for Solubility Classification
This protocol provides a systematic approach to determine the solubility class of the compound.[14][15][16]
Materials:
-
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
-
Deionized water
-
5% (w/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Small test tubes and rack
-
Spatula and vortex mixer
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.[14]
-
Observe if the compound dissolves completely. Record the result.
-
-
5% HCl Solubility (if insoluble in water):
-
5% NaOH Solubility (if insoluble in water and 5% HCl):
-
To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.
-
Observe for dissolution. Solubility would indicate an acidic functional group.
-
-
Ether Solubility:
-
To a fresh 25 mg sample, add 0.75 mL of diethyl ether in portions, vortexing after each addition.[14]
-
Observe for dissolution to determine its solubility in a non-polar organic solvent.
-
Biological Activity and Applications
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate and its derivatives are recognized for their potential biological activities and serve as important intermediates in drug development.[1]
-
Pharmaceutical Intermediate: It is primarily used as a precursor for synthesizing more complex, biologically active molecules.[1]
-
Neurological Disorders: Derivatives have been investigated for their potential to treat neurological conditions by interacting with neurotransmitter systems.[1]
-
Analgesic and Anti-inflammatory Agents: Related structures have shown potential as pain relievers and anti-inflammatory compounds.[1]
-
Antimicrobial and Anticancer Potential: While not directly reported for this compound, structurally related pyrrolidine and dicarboxylate derivatives have been explored for their antimicrobial and anticancer activities.[17][18][19]
The following diagram outlines a generalized workflow for screening a compound like Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate for potential biological activity.
References
- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]
- 2. 1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester | CAS 93478-48-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemscene.com [chemscene.com]
- 4. 93478-48-9 Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride AKSci 5349DW [aksci.com]
- 5. PubChemLite - Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (C17H23NO4) [pubchemlite.lcsb.uni.lu]
- 6. achmem.com [achmem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. chem.ws [chem.ws]
- 17. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
